

# preparing MRTX0902 stock solutions and formulations for in vivo studies

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## Compound of Interest

Compound Name: MRTX0902

Cat. No.: B10829282

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## Application Notes and Protocols for MRTX0902

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **MRTX0902** stock solutions and formulations for in vivo studies, ensuring accurate and reproducible experimental outcomes.

## Introduction

**MRTX0902** is a potent and selective inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS.<sup>[1][2]</sup> By disrupting the SOS1:KRAS protein-protein interaction, **MRTX0902** prevents the formation of active, GTP-bound KRAS, thereby inhibiting downstream signaling through the MAPK pathway (RAF/MEK/ERK).<sup>[1][2]</sup> This mechanism makes **MRTX0902** a promising therapeutic agent for cancers driven by KRAS mutations.<sup>[2][3]</sup> Proper preparation of **MRTX0902** solutions and formulations is critical for reliable in vitro and in vivo experimental results.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of **MRTX0902** solutions.

Table 1: **MRTX0902** Stock Solution Parameters

Parameter	Value	Notes	Source(s)
Solvent	Dimethyl Sulfoxide (DMSO)	Use newly opened, anhydrous DMSO as it is hygroscopic.	[4][5]
Solubility	12.5 mg/mL (32.18 mM)	Requires sonication, warming, and heating to 60°C for complete dissolution.	[4][6]
100 mg/mL (257.42 mM)	Achievable with fresh DMSO.	[5]	
Recommended Stock Concentration	10 mM	For in vitro studies.	[7][8]
Storage of Stock Solution	-20°C for up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	[4][5]
	-80°C for up to 6 months		[4][5]

Table 2: Formulation for In Vivo Oral Administration

Component	Concentration/Composition	Purpose	Source(s)
MRTX0902	25 mg/kg or 50 mg/kg (BID)	Active Pharmaceutical Ingredient	[7][9]
Vehicle	0.5% Methylcellulose (4000 cps) in water	Suspending agent	[9][10]
0.2% Tween 80 in water	Surfactant/Wetting agent	[9][10]	
Final Formulation	Homogeneous suspension	Suitable for oral gavage.	[9][10]

## Experimental Protocols

### Protocol for Preparing a 10 mM MRTX0902 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MRTX0902**, suitable for in vitro assays.

Materials:

- **MRTX0902** powder (MW: 388.47 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block set to 60°C
- Sonicator

Procedure:

- **Weighing:** Accurately weigh the desired amount of **MRTX0902** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.885 mg of **MRTX0902**.
- **Dissolution:** a. Add the weighed **MRTX0902** powder to a sterile vial. b. Add the calculated volume of fresh, anhydrous DMSO. For a 10 mM solution, this would be 1 mL for 3.885 mg. c. Vortex the mixture thoroughly for 1-2 minutes.
- **Heating and Sonication:** a. Place the vial in a water bath or on a heat block set to 60°C and warm for 5-10 minutes.<sup>[4]</sup> b. After heating, place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.<sup>[4]</sup> c. Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:** a. Once a clear stock solution is obtained, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and

degradation from repeated freeze-thaw cycles.[4] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

## Protocol for Preparing MRTX0902 Formulation for In Vivo Oral Gavage

This protocol details the preparation of a homogeneous suspension of **MRTX0902** for oral administration in mouse models.[9][10]

Materials:

- **MRTX0902** powder
- Methylcellulose (MC, 4000 cps)
- Tween 80
- Sterile water for injection
- Mortar and pestle or homogenizer
- Stir plate and stir bar
- Sterile container for the final formulation

Procedure:

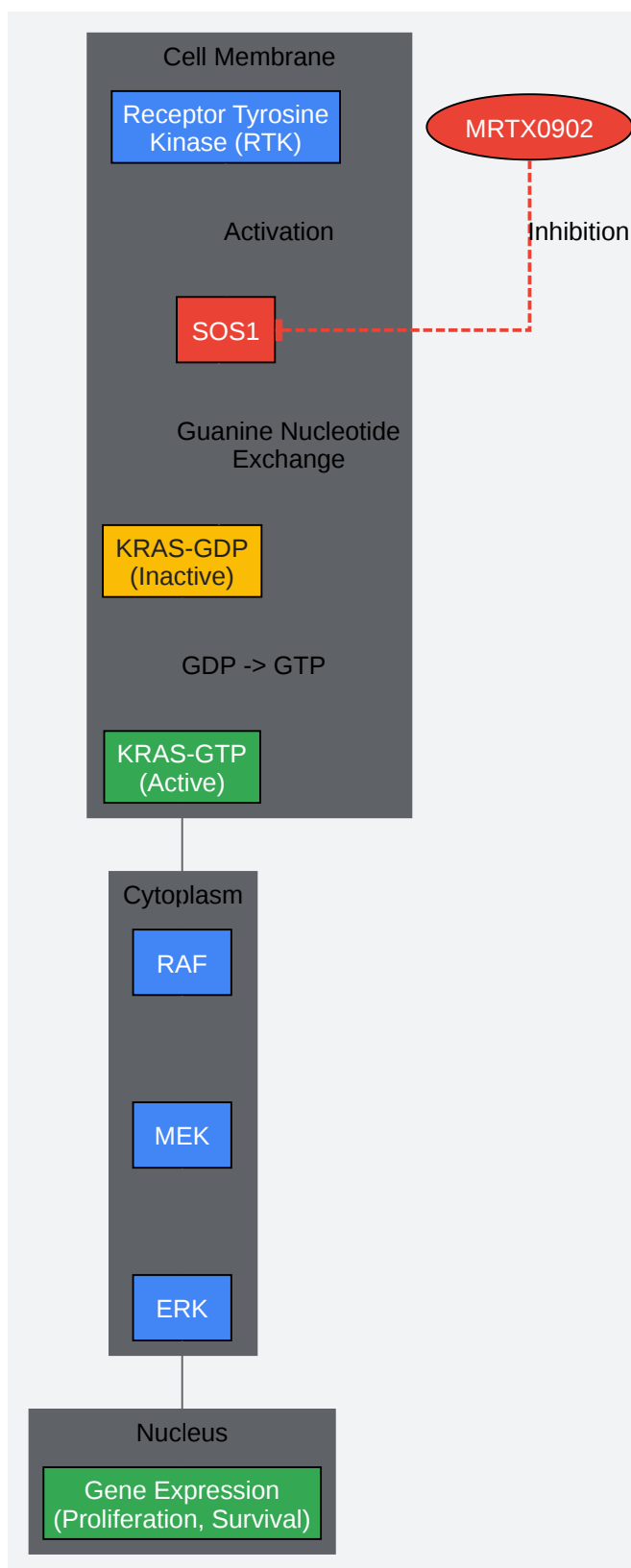
- **Vehicle Preparation** (0.5% MC, 0.2% Tween 80 in water): a. Heat approximately half of the final required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring vigorously to disperse it and prevent clumping. c. Once the methylcellulose is dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. d. Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly. e. Allow the vehicle to cool to room temperature.
- **MRTX0902 Suspension**: a. Calculate the required amount of **MRTX0902** based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. b. Weigh the calculated amount of **MRTX0902** powder. c. Add a small amount of the prepared vehicle to

the **MRTX0902** powder in a mortar and triturate with a pestle to form a smooth paste. This step is crucial for preventing clumping. d. Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform and homogeneous suspension. Alternatively, a homogenizer can be used for this step.

- Final Preparation and Use: a. Transfer the final suspension to a sterile container. b. Stir the suspension continuously before and during administration to ensure uniform dosing. c. It is recommended to prepare this formulation fresh on the day of use.<sup>[4]</sup>

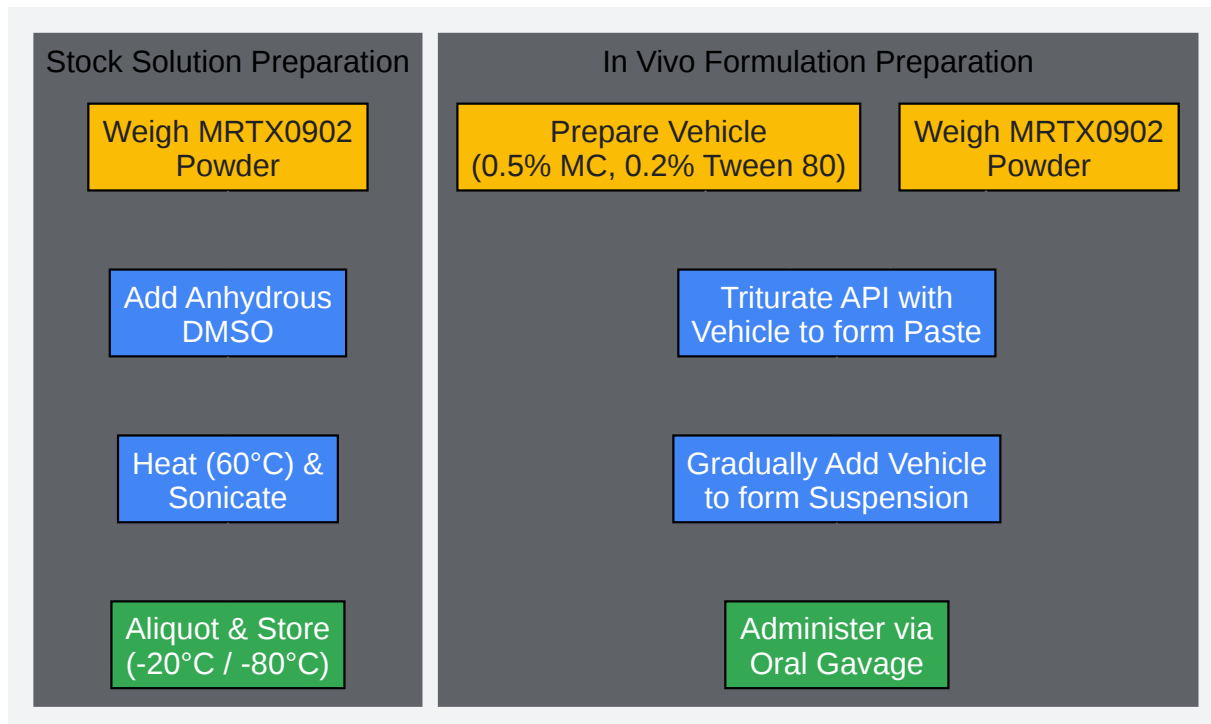
## Visualizations

The following diagrams illustrate the key pathways and workflows associated with **MRTX0902**.



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Caption: **MRTX0902** Signaling Pathway Inhibition.



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Caption: **MRTX0902** Solution Preparation Workflow.

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